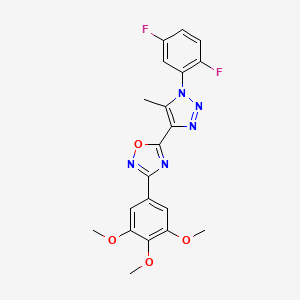

Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

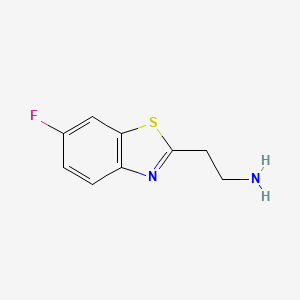

Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that consists of fused benzene and furan rings . Benzofurans show a broad range of biological activity, which motivates significant interest of researchers toward this class of heterocycles .

Synthesis Analysis

Benzofuran-3-carboxylate esters, a class of compounds to which this compound belongs, can be synthesized through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis

The chemical reactions involving benzofuran-3-carboxylate esters are diverse. For instance, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods useful for the preparation of benzofuran-3-carboxylate esters .科学的研究の応用

Synthesis and Derivatives

Synthesis of Derivatives : Ethyl phenylsulfonylacetate has been used to synthesize a range of derivatives, including 1-phenylsulfonylcyclopropanecarboxylic acid and its various derivatives like ester, carboxamide, carbonyl chloride, and others (Takahashi, Suzuki, & Kata, 1985).

Crystal Structure Analysis : The crystal structure of compounds like 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, prepared from related ethyl esters, demonstrates the involvement of carboxyl groups in intermolecular hydrogen bonds, forming centrosymmetric dimers (Choi, Seo, Son, & Lee, 2009).

Biological Activity : Compounds like 3-phenylureido-2-benzofuran carboxylate, synthesized from ethyl 3-amino-2-benzofiran carboxylate, have been studied for their antibacterial and antifungal activities, highlighting potential applications in medicinal chemistry (Bodke & Sangapure, 2003).

Advanced Synthesis Techniques

Lossen Rearrangement : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has been used in Lossen rearrangement, a critical step in the synthesis of ureas and hydroxamic acids from carboxylic acids without racemization (Thalluri, Manne, Dev, & Mandal, 2014).

Photochemical Alkenylation : The photochemically induced radical alkenylation of C(sp3)–H bonds, utilizing compounds like 1,2-bis(phenylsulfonyl)ethylene, demonstrates a metal-free method for substituting heteroatom-substituted methine and methylene bonds (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).

Phosphine-Catalyzed Annulation : The phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate and N-tosylimines leads to the formation of highly functionalized tetrahydropyridines, showcasing advanced synthetic applications (Zhu, Lan, & Kwon, 2003).

Enzymatic Kinetic Resolution : The optimization of the kinetic resolution of primary amines using CAL-B-catalyzed aminolysis of carboxylic acids and their ethyl esters at high temperatures demonstrates the versatility of related compounds in enzymatic processes (Nechab, Azzi, Vanthuyne, Bertrand, Gastaldi, & Gil, 2007).

将来の方向性

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate and similar compounds could have potential applications in the development of new therapeutic agents.

特性

IUPAC Name |

ethyl 3-[4-(benzenesulfonyl)butanoylamino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S/c1-2-27-21(24)20-19(16-11-6-7-12-17(16)28-20)22-18(23)13-8-14-29(25,26)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKRSICFWHSZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B3014608.png)

![2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B3014609.png)

![3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine](/img/structure/B3014614.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B3014622.png)

![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)

![7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3014624.png)

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B3014626.png)